molecular formula C16H18N2O5 B2592831 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid CAS No. 726153-69-1

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

Cat. No. B2592831
CAS RN: 726153-69-1
M. Wt: 318.329
InChI Key: RMSGKZWAJGWCSV-UHFFFAOYSA-N
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Description

“3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid” is a chemical compound with the CAS Number: 726153-69-1 . It has a molecular weight of 318.33 and is also known as EPQ or ethyl-2-(6-carboxy-4-ethyl-3-quinolinecarboxamido) propionate. It belongs to the category of quinoline-containing compounds.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20) . This indicates the molecular formula of the compound is C16H18N2O5 .


Physical And Chemical Properties Analysis

This compound appears as a powder . It has a melting point of 175-176 degrees Celsius .

Scientific Research Applications

Chemical Hydrolysis and Tautomerism

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid and related compounds have been studied for their chemical properties, including hydrolysis reactions and tautomerism. For example, related compounds have been synthesized and their hydrolysis reactions with hydrochloric acid have been analyzed. This hydrolysis led to products like pyruvic acid and carbon dioxide, and the reactions have been discussed in relation to tautomerism between enamine and ketimine forms (Iwanami et al., 1964). Similarly, the compound ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate has been shown to exist as a tautomeric mixture of unsaturated and saturated esters in solution (Chapman, 1966).

Quality Control in Pharmaceutical Ingredients

The compound's derivatives have been evaluated for their role in quality control of active pharmaceutical ingredients (APIs). Analytical methods have been analyzed and tested for quality control of promising APIs among derivatives of similar compounds, highlighting the importance of methods like 13C NMR-spectroscopy for addressing tautomeric forms of these compounds (Zubkov et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structure of similar compounds has been studied, providing insights into molecular interactions such as hydrogen bonds and π–π-stacking interactions. These studies have also involved molecular docking and dynamics studies with certain molecules, showcasing the potential of these compounds in various applications (Abad et al., 2020).

Synthetic Methods and Reactions

Extensive research has been conducted on the synthesis of related compounds and their subsequent reactions. These studies have led to the development of novel compounds with potential applications in various fields. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a new analogue of certain herbicides, demonstrates the versatility of these compounds in synthetic chemistry (Makino & Yoshioka, 1987).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(6-ethoxycarbonyl-4-ethyl-3-oxoquinoxalin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGKZWAJGWCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)OCC)N=C(C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

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